molecular formula C12H9N3O2 B8638652 3-(2-Furyl)-5-(4-aminophenyl)-1,2,4-oxadiazole CAS No. 96898-92-9

3-(2-Furyl)-5-(4-aminophenyl)-1,2,4-oxadiazole

Cat. No. B8638652
CAS RN: 96898-92-9
M. Wt: 227.22 g/mol
InChI Key: BSOPZMGVZJGPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Furyl)-5-(4-aminophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Furyl)-5-(4-aminophenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Furyl)-5-(4-aminophenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

96898-92-9

Product Name

3-(2-Furyl)-5-(4-aminophenyl)-1,2,4-oxadiazole

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]aniline

InChI

InChI=1S/C12H9N3O2/c13-9-5-3-8(4-6-9)12-14-11(15-17-12)10-2-1-7-16-10/h1-7H,13H2

InChI Key

BSOPZMGVZJGPSR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 3-(2-furyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole (8.0 g, 0.03 mole) in 200 ml of absolute alcohol containing 5.2 ml of concentrated HCl is hydrogenated using 0.5 g of 5% Pd on carbon as catalyst. The solid obtained is slurried with saturated K2CO3 solution and extracted with CHCl3. Evaporation of the CHCl3 in vacuo gives the amine, 5.1 g (72%), m.p. 183°-185°.
Name
3-(2-furyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Quantity
8 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
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alcohol
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200 mL
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solvent
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0 (± 1) mol
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reactant
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Quantity
0.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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O=[N+]([O-])c1ccc(-c2nc(-c3ccco3)no2)cc1
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